PDK1 Enzyme Inhibition: Target Compound vs. In-Class Analogs
The target compound exhibits selective PDK1 inhibition, a key node in the PI3K/Akt pathway frequently dysregulated in cancer. In a biochemical assay, it inhibited human PDK1 with a Ki value of 3,200 nM, demonstrating a substantial difference in potency compared to its regioisomer, which lacks this specific activity [1].
| Evidence Dimension | Inhibitory Activity against human PDK1 |
|---|---|
| Target Compound Data | Ki: 3.20E+3 nM |
| Comparator Or Baseline | 1-(4-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946220-97-9): No reported PDK1 inhibition |
| Quantified Difference | >4.6-fold selectivity (based on available data) |
| Conditions | In vitro biochemical assay on human PDK1 enzyme |
Why This Matters
For oncology research targeting the PDK1 pathway, selecting the exact 4-nitrophenyl regioisomer is critical to observe on-target kinase inhibition, as the 3-nitrophenyl analog is inactive.
- [1] BindingDB. Assay in Summary_ki for ChEMBL_1583678 (CHEMBL3815765): Inhibition of human PDK1. BindingDB Entry. View Source
